4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid
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Overview
Description
4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.31 g/mol . This compound is characterized by the presence of a pyridine ring, an acetamido group, and a cyclohexane carboxylic acid moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid typically involves the reaction of 4-pyridineacetic acid with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug development and therapeutic applications.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(Pyridin-3-yl)acetamido]cyclohexane-1-carboxylic acid
- 4-[2-(Pyridin-2-yl)acetamido]cyclohexane-1-carboxylic acid
- 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of both acetamido and cyclohexane carboxylic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
4-[(2-pyridin-4-ylacetyl)amino]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(9-10-5-7-15-8-6-10)16-12-3-1-11(2-4-12)14(18)19/h5-8,11-12H,1-4,9H2,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBGVSZLXMXIBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)CC2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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